Apobuscopan-d9 is a deuterated analog of Apobuscopan, which is a metabolite of the well-known anticholinergic and antispasmodic drug, Hyoscine butylbromide. The compound is characterized by the incorporation of deuterium atoms into its molecular structure, which enhances its stability and alters its pharmacokinetic properties. Apobuscopan-d9 serves as a valuable tool in scientific research, particularly in pharmacokinetics and drug metabolism studies.
Apobuscopan-d9 is classified as an isotope-labeled compound, specifically a deuterated derivative of Apobuscopan. It is primarily sourced from chemical synthesis processes that involve the incorporation of deuterium into the parent compound. This modification allows for the study of the effects of deuterium on biological systems and drug interactions .
The synthesis of Apobuscopan-d9 involves several key techniques aimed at incorporating deuterium atoms into the hyoscine butylbromide molecule. Common methods include:
Industrial production of Apobuscopan-d9 follows similar principles but is executed on a larger scale. Specialized reactors and controlled environments are utilized to ensure efficient deuteration while maintaining high purity levels. Quality control measures are implemented throughout the synthesis process to guarantee the stability and consistency of the final product.
The molecular structure of Apobuscopan-d9 retains the core framework of hyoscine butylbromide, with deuterium atoms replacing specific hydrogen atoms. This structural modification is crucial for studying its metabolic pathways and biological effects.
Apobuscopan-d9 can participate in various chemical reactions typical for anticholinergic compounds, including:
Common reagents involved in these reactions include:
These reactions are typically conducted under controlled temperatures and pressures to achieve desired outcomes.
Apobuscopan-d9 exerts its pharmacological effects primarily through its interaction with muscarinic acetylcholine receptors located in the gastrointestinal tract. By binding to these receptors, it prevents acetylcholine from activating them, thereby reducing smooth muscle contractions and alleviating spasms. This mechanism is similar to that of its non-deuterated counterpart, Hyoscine butylbromide, but with enhanced stability due to the presence of deuterium.
Relevant data on these properties are crucial for understanding how Apobuscopan-d9 behaves in various environments and applications .
Apobuscopan-d9 has a wide range of scientific applications:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.:
CAS No.: 71869-92-6
CAS No.: 610764-96-0